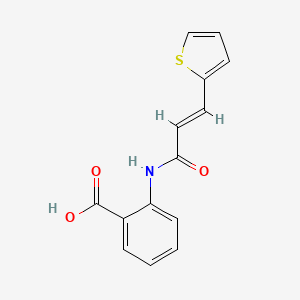

2-(3-(2-Thienyl)acrylamido)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

100587-34-6 |

|---|---|

Molecular Formula |

C14H11NO3S |

Molecular Weight |

273.31 g/mol |

IUPAC Name |

2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid |

InChI |

InChI=1S/C14H11NO3S/c16-13(8-7-10-4-3-9-19-10)15-12-6-2-1-5-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/b8-7+ |

InChI Key |

GERZVEHIQIUMRH-BQYQJAHWSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=CS2 |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3 2 Thienyl Acrylamido Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 2-(3-(2-Thienyl)acrylamido)benzoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary strategic disconnection is the amide bond, a common and reliable bond formation in organic synthesis. This disconnection reveals two key precursors: 2-aminobenzoic acid (anthranilic acid) and 3-(2-thienyl)acrylic acid.

A further disconnection of 3-(2-thienyl)acrylic acid via a Knoevenagel or Wittig-type reaction leads to thiophene-2-carbaldehyde (B41791) and a two-carbon acetic acid equivalent. Both 2-aminobenzoic acid and thiophene-2-carbaldehyde are readily available starting materials, making this a highly feasible synthetic route.

Table 1: Key Retrosynthetic Disconnections

| Target Molecule | Key Disconnection | Precursors |

|---|---|---|

| This compound | Amide bond | 2-Aminobenzoic acid and 3-(2-Thienyl)acrylic acid |

Conventional Synthetic Pathways to the this compound Core

The conventional synthesis of this compound primarily revolves around the formation of the central acrylamido bond.

Amidation Reaction Mechanisms for Acrylamido Bond Formation

The formation of the amide bond between 2-aminobenzoic acid and 3-(2-thienyl)acrylic acid can be achieved through several well-established methods. A common approach involves the activation of the carboxylic acid group of 3-(2-thienyl)acrylic acid to make it more susceptible to nucleophilic attack by the amino group of 2-aminobenzoic acid.

One of the most frequently used methods is the Schotten-Baumann reaction, which involves the conversion of the carboxylic acid to a more reactive acyl chloride. fishersci.it This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(2-thienyl)acryloyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base to neutralize the HCl byproduct. fishersci.it

Alternatively, carbodiimide (B86325) coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. fishersci.it These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.it To increase efficiency and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used to form an active ester intermediate. fishersci.itgoogle.com

Functional Group Interconversions on the Benzoic Acid Moiety

Functional group interconversions (FGI) are crucial for accessing a variety of derivatives. almerja.comalmerja.com For instance, the carboxylic acid group on the benzoic acid portion of the molecule can be converted into other functional groups. Esterification can be achieved by reacting the molecule with an alcohol under acidic conditions. Reduction of the carboxylic acid to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me However, care must be taken to avoid the reduction of the amide bond. The amide group itself can be hydrolyzed back to the constituent amine and carboxylic acid under acidic or basic conditions.

Advanced Synthetic Techniques for Enhanced Yield and Purity of this compound

To overcome the limitations of conventional methods, such as harsh reaction conditions and the generation of stoichiometric byproducts, advanced synthetic techniques have been developed.

Catalyst-Mediated Synthesis Approaches

Catalyst-mediated reactions offer a more atom-economical and environmentally friendly approach to amide bond formation. Boronic acid catalysts have shown significant promise in the direct amidation of carboxylic acids and amines. organic-chemistry.org These catalysts are thought to activate the carboxylic acid, facilitating the nucleophilic attack of the amine. This method avoids the need for pre-activation of the carboxylic acid, thus simplifying the reaction procedure. Other transition metal catalysts can also be employed to facilitate the coupling reaction, often under milder conditions and with higher chemoselectivity. nih.govacs.org

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. organic-chemistry.orgsemanticscholar.orgresearchgate.netresearchgate.net By using microwave irradiation, the reaction time for the amidation can be significantly reduced from hours to minutes, often leading to higher yields and purities. organic-chemistry.orgsemanticscholar.orgresearchgate.net The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. researchgate.net

Flow chemistry offers another advanced platform for the synthesis of this compound. prolabas.comthieme-connect.deresearchgate.netresearchgate.netnih.gov In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel. thieme-connect.deresearchgate.net This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. thieme-connect.denih.gov Furthermore, the high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often resulting in faster reactions and higher yields. thieme-connect.de Flow chemistry can also improve the safety profile of a reaction by minimizing the volume of hazardous reagents at any given time. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Conventional Synthesis | Well-established, readily available reagents. | Often requires harsh conditions, can generate significant waste. |

| Catalyst-Mediated Synthesis | Milder conditions, higher atom economy, reduced waste. organic-chemistry.orgnih.govacs.org | Catalyst cost and removal can be a concern. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields and purity. organic-chemistry.orgsemanticscholar.orgresearchgate.netresearchgate.net | Specialized equipment required, scalability can be an issue. |

| Flow Chemistry | Precise control, enhanced safety, easy scalability, improved yields. prolabas.comthieme-connect.deresearchgate.netresearchgate.netnih.gov | High initial investment for equipment. |

Molecular Interactions and Biological Mechanisms of Action for 2 3 2 Thienyl Acrylamido Benzoic Acid

In Vitro Characterization of Biological Activities

Enzyme Inhibition Kinetics and Specificity Studies of 2-(3-(2-Thienyl)acrylamido)benzoic acid

No studies detailing the enzyme inhibition kinetics or specificity of this compound are present in the available scientific literature. Information regarding its potential to act as a competitive, non-competitive, or uncompetitive inhibitor of any specific enzyme is unknown.

Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 | Ki | Type of Inhibition |

|---|

Receptor Binding Assays and Affinity Profiling

There is no published research on receptor binding assays or affinity profiling for this compound. Consequently, its affinity (e.g., Kd, Ki) for any G-protein coupled receptors, ion channels, or other receptor types has not been determined.

Receptor Binding Affinity for this compound

| Receptor Target | Binding Affinity (Kd/Ki) | Assay Type |

|---|

Cellular Pathway Modulation in Model Systems (Excluding Efficacy in Organisms)

Investigations into the effects of this compound on cellular pathways in model systems have not been reported. There is no information on its ability to modulate signaling cascades, gene expression, or other cellular processes in vitro.

Mechanistic Elucidation of this compound at the Molecular Level

Protein-Ligand Interaction Mapping

Due to the lack of studies on its biological targets, there has been no protein-ligand interaction mapping for this compound. The specific amino acid residues and types of molecular bonds (e.g., hydrogen bonds, hydrophobic interactions) that would be involved in its binding to a protein are yet to be discovered.

Allosteric Modulation Studies

There is no evidence to suggest that this compound functions as an allosteric modulator. Studies to determine if it can bind to a site on a protein distinct from the primary binding site to modulate the protein's activity have not been conducted.

Investigation of Off-Target Interactions and Selectivity Profiles

A thorough review of scientific literature did not reveal any studies that have characterized the off-target interactions or the selectivity profile of this compound. Research into related compounds with benzoic acid or thienyl groups indicates a wide range of potential biological targets, including enzymes and receptors. However, without specific experimental data, any discussion of the selectivity of this compound would be purely speculative.

To determine its selectivity, the compound would need to be screened against a panel of relevant biological targets. This would typically involve assays to measure its binding affinity or inhibitory activity against a range of proteins, such as kinases, proteases, or G-protein coupled receptors. The resulting data would be compiled into a selectivity profile, indicating the compound's potency and specificity for its primary target(s) versus other proteins.

Table 1: Hypothetical Selectivity Profile Data for this compound

| Target | Binding Affinity (Kᵢ, nM) | Fold Selectivity |

| Primary Target X | Data not available | Data not available |

| Off-Target Y | Data not available | Data not available |

| Off-Target Z | Data not available | Data not available |

| This table is for illustrative purposes only, as no experimental data is currently available. |

Cellular Uptake and Subcellular Distribution Studies in Model Cell Lines

There is currently no published research detailing the cellular uptake and subcellular distribution of this compound in any model cell lines. Such studies are crucial for understanding a compound's mechanism of action, as its ability to reach its intracellular target is a prerequisite for efficacy.

Typically, investigating cellular uptake involves exposing cultured cells to the compound and measuring its concentration within the cells over time. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed for this purpose.

To determine the subcellular distribution, researchers would use methods like fluorescence microscopy (if the compound is fluorescent or tagged with a fluorescent probe) or cell fractionation followed by quantitative analysis of the compound in different organelles (e.g., nucleus, mitochondria, cytoplasm). This information helps to identify where the compound accumulates within the cell, providing clues about its potential targets and mechanisms.

Table 2: Illustrative Data from a Hypothetical Cellular Uptake and Subcellular Distribution Study

| Cell Line | Incubation Time (h) | Intracellular Concentration (µM) | Subcellular Localization |

| Model Cell Line A | 1 | Data not available | Data not available |

| Model Cell Line A | 6 | Data not available | Data not available |

| Model Cell Line A | 24 | Data not available | Data not available |

| This table is for illustrative purposes only, as no experimental data is currently available. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 2 Thienyl Acrylamido Benzoic Acid Derivatives

Systematic Modification of the Thienyl Acrylamido Moiety

The thienyl acrylamido portion of the molecule is a key area for SAR exploration, offering opportunities to modulate activity through substituent effects and bioisosteric replacements.

The introduction of various substituents onto the thienyl ring can significantly impact the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets. While specific SAR data for 2-(3-(2-thienyl)acrylamido)benzoic acid is not extensively documented in publicly available literature, general principles from related structures, such as thieno[2,3-b]pyridines, suggest that both electron-donating and electron-withdrawing groups can modulate activity. For instance, in a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, electron-rich substituents on a phenyl ring analogous to the thienyl ring, such as alkoxy and hydroxy groups, were found to improve anti-proliferative activity. uni.lu Conversely, electron-withdrawing groups like trifluoromethyl have also been explored to provide contrasting electronic effects. uni.lu

The position of the substituent on the thienyl ring is also crucial. For example, in a study of benzoxazole (B165842) derivatives, the position of methoxy (B1213986) groups on a phenyl ring significantly affected antifungal activity, highlighting the importance of the substitution pattern. fishersci.com It can be inferred that similar positional effects would be observed with substitutions on the thienyl ring of the target molecule.

Table 1: Postulated Impact of Thienyl Ring Substituents on Biological Activity This table is based on inferred data from related heterocyclic compounds.

| Substituent (R) on Thienyl Ring | Predicted Effect on Activity | Rationale |

| Electron-donating (e.g., -OCH3, -OH) | Potential for increased activity | May enhance binding through favorable electronic interactions or by altering the conformation. uni.lu |

| Electron-withdrawing (e.g., -CF3, -NO2) | Variable | Could either enhance or decrease activity depending on the specific target and binding pocket interactions. uni.lu |

| Halogens (e.g., -Cl, -Br) | Variable | Can modulate lipophilicity and electronic properties, with effects dependent on position and the specific halogen. |

| Bulky alkyl groups | Potential for decreased activity | May introduce steric hindrance, preventing optimal binding to the target. |

The acrylamide (B121943) moiety itself can also be a target for bioisosteric replacement. Allenamide has been identified as a reactive bioisostere of acrylamide, capable of forming covalent bonds with target proteins, which could be a strategy to design targeted covalent inhibitors. nih.gov

Table 2: Potential Bioisosteric Replacements for the Thienyl Ring This table outlines potential bioisosteric replacements and their predicted impact based on general medicinal chemistry principles.

| Original Moiety | Bioisosteric Replacement | Potential Impact | Reference |

| Thienyl | Phenyl | Altered lipophilicity and electronic distribution. | nih.gov |

| Thienyl | Pyridyl | Introduction of a hydrogen bond acceptor, potentially altering solubility and binding interactions. | acs.org |

| Thienyl | Furanyl | Generally considered a close bioisostere, may lead to subtle changes in activity and metabolism. | nih.gov |

| Acrylamide | Allenamide | May act as a covalent warhead, leading to irreversible inhibition. | nih.gov |

Derivatization and Functionalization of the Benzoic Acid Core

The benzoic acid core, specifically the carboxylic acid group and the phenyl ring, provides another critical handle for structural modification to fine-tune the molecule's properties.

Esterification of the carboxylic acid can modulate the compound's lipophilicity and cell permeability. For instance, in a series of uracil-based DPP-4 inhibitors, ester derivatives were found to have enhanced oral absorption compared to their carboxylic acid counterparts, although with a loss in potency in some cases. preprints.org In another study on trans-cinnamic acid derivatives, the ethyl ester of 4-methoxy-trans-cinnamic acid showed potent α-glucosidase inhibitory activity and acted as a competitive inhibitor, whereas the corresponding carboxylic acid was a noncompetitive inhibitor, indicating a change in the binding mode. nih.gov

Table 3: Effect of Carboxylic Acid Modification on Molecular Properties This table is based on general findings from studies on related benzoic acid derivatives.

| Modification | Impact on Physicochemical Properties | Impact on Biological Activity | Example Reference |

| Esterification | Increased lipophilicity, potential for prodrug strategy. | Can alter binding mode and potency, may improve oral absorption. | preprints.orgnih.gov |

| Amidation | Can introduce new hydrogen bonding interactions. | Activity is highly dependent on the nature of the amine used. | nih.gov |

| Tetrazole replacement | Acts as a non-classical bioisostere, can improve metabolic stability and oral bioavailability. | Often maintains or improves biological activity. | nih.gov |

The phenyl ring of the benzoic acid moiety offers multiple positions for the introduction of substituents to explore the SAR. The nature, size, and position of these substituents can influence the molecule's conformation, electronic properties, and binding affinity. In a study of sulfamoyl benzamidothiazoles, modifications at different sites of a benzamide (B126) structure, analogous to the benzoic acid part of the target molecule, led to the identification of more potent compounds. nih.gov

For example, the introduction of small alkyl groups, halogens, or methoxy groups at various positions on the phenyl ring can probe the steric and electronic requirements of the binding pocket. In a series of benzoic acid derivatives targeting the LPA2 receptor, the introduction of a chloro substituent on the benzoic acid ring led to a compound with picomolar activity. nih.gov

Conformational Analysis and Bioactive Conformation of this compound Analogs

Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), are valuable tools for predicting the binding conformation of ligands in the active site of a target protein. nih.gov For example, a study on 2-(oxalylamino)benzoic acid analogues used molecular docking to elucidate the binding conformation in the active site of protein tyrosine phosphatase 1B. nih.gov

The interplay between the substituents on both the thienyl and phenyl rings will ultimately dictate the preferred conformation and, consequently, the biological activity. For instance, steric hindrance between substituents can force the rings to adopt a non-planar arrangement, which may be either favorable or detrimental to binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR studies are pivotal in understanding how structural modifications influence their therapeutic potential, thereby guiding the rational design of more potent and selective derivatives.

Molecular Descriptor Calculation and Selection

The foundation of a robust QSAR model lies in the accurate numerical representation of molecular structures through descriptors. iomcworld.com These descriptors quantify various aspects of a molecule, including its physicochemical, topological, and electronic properties. For the this compound series, a diverse set of descriptors would be calculated to capture the nuances of the scaffold, which comprises a benzoic acid moiety, an acrylamide linker, and a thiophene (B33073) ring.

Key Molecular Descriptors for the this compound Series:

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), molar refractivity (MR), and polar surface area (PSA). For instance, the lipophilicity of the thiophene ring and substituents on the benzoic acid ring can significantly impact cell membrane permeability. mdpi.com

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices (e.g., Kier & Hall indices) and shape indices. They provide insights into the size, shape, and degree of branching of the molecule. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The electronic nature of the acrylamide linker and the thiophene ring is crucial for potential interactions with biological targets. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure, such as atomic charges and bond orders. These are particularly useful for understanding reaction mechanisms and intermolecular interactions.

Descriptor Selection:

Given the large number of calculated descriptors, a critical step is to select a subset that is most relevant to the biological activity without being redundant. Techniques such as genetic algorithms, stepwise multiple linear regression, and principal component analysis are commonly employed for this purpose. The goal is to identify a small set of descriptors that have a strong correlation with the activity and are easily interpretable. For a series of aryl-thiophene containing compounds, the presence of an aromatic ring and a basic nitrogen atom were found to be crucial for good activity. mdpi.com

Below is a hypothetical table illustrating selected molecular descriptors for a series of this compound derivatives.

| Compound ID | R1-Substituent | R2-Substituent | LogP | Molar Refractivity (MR) | Polar Surface Area (PSA) (Ų) | HOMO (eV) | LUMO (eV) |

| 1 | H | H | 3.8 | 85.2 | 89.5 | -6.2 | -1.8 |

| 2 | 4-Cl | H | 4.5 | 90.1 | 89.5 | -6.4 | -2.0 |

| 3 | 4-OCH3 | H | 3.7 | 90.5 | 98.7 | -5.9 | -1.7 |

| 4 | H | 5-Br | 4.6 | 93.9 | 89.5 | -6.3 | -2.1 |

| 5 | 4-Cl | 5-Br | 5.3 | 98.8 | 89.5 | -6.5 | -2.3 |

This table is for illustrative purposes only and contains hypothetical data.

Model Construction, Validation, and Predictive Power Evaluation

Once a relevant set of descriptors is selected, a mathematical model is constructed to correlate these descriptors with the biological activity (e.g., IC₅₀ values) of the compounds.

Model Construction:

Several statistical methods can be used to build the QSAR model:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors. The resulting equation is easy to interpret.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest (RF) can capture complex non-linear relationships between structure and activity. nih.gov

A hypothetical MLR equation for the this compound series might look like this:

pIC₅₀ = c₀ + c₁ (LogP) - c₂ (PSA) + c₃ (LUMO)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are the regression coefficients.

Model Validation:

Validation is a crucial step to ensure the robustness and predictive ability of the QSAR model. nih.gov It involves several statistical tests:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation (q²) are used to assess the internal consistency and stability of the model. A high q² value (typically > 0.5) indicates a reliable model.

External Validation: The model's predictive power is evaluated on an external set of compounds that were not used in the model development. The predictive correlation coefficient (R²_pred) is a key metric here. A good model should have an R²_pred value greater than 0.6.

Y-randomization: This test ensures that the model is not a result of chance correlation by randomly shuffling the biological activity data and rebuilding the model multiple times.

Predictive Power Evaluation:

The ultimate goal of a QSAR model is to accurately predict the activity of new, unsynthesized compounds. The predictive power is assessed by how well the model's predictions for the external test set match the experimentally determined values. A reliable QSAR model can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest predicted activity.

Below is a hypothetical table summarizing the statistical validation of a QSAR model for the this compound series.

| Statistical Parameter | Value | Interpretation |

| Correlation Coefficient (R²) | 0.92 | Strong correlation between descriptors and activity for the training set. |

| Cross-validated R² (q²) | 0.75 | Good internal predictive ability. |

| Predictive R² (R²_pred) | 0.85 | Excellent predictive power for the external test set. |

| Standard Error of Estimate (SEE) | 0.15 | Low error in the predictions. |

| F-statistic | 120 | The model is statistically significant. |

This table is for illustrative purposes only and contains hypothetical data.

Computational Chemistry and Molecular Modeling Applications in 2 3 2 Thienyl Acrylamido Benzoic Acid Research

Molecular Docking Studies of 2-(3-(2-Thienyl)acrylamido)benzoic acid with Putative Protein Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a fundamental technique in drug discovery for predicting the binding affinity and mode of action of a novel compound.

To initiate molecular docking studies, a putative protein target would first need to be identified based on the structural similarity of this compound to known bioactive molecules. For instance, given its structural motifs, potential targets could include enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are often implicated in inflammation.

The process would involve:

Preparation of the Protein Structure: Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to place the ligand into the active site of the protein.

The simulation would predict the binding pose of the compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues in the active site.

Different docking programs utilize various algorithms and scoring functions to predict binding affinity. A thorough study would involve:

Using Multiple Scoring Functions: To obtain a consensus on the predicted binding energy (often in kcal/mol).

Comparing Different Docking Algorithms: To ensure the predicted binding mode is not an artifact of a single computational method.

A hypothetical data table comparing different docking scores for this compound against a putative target is presented below.

| Docking Program | Scoring Function | Predicted Binding Energy (kcal/mol) |

| AutoDock Vina | Vina Score | - |

| Glide | GlideScore | - |

| GOLD | GoldScore | - |

| Data is hypothetical and for illustrative purposes only, as no specific studies have been conducted. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.

An MD simulation would start with the best-docked pose from the molecular docking study. The simulation would track the movements of every atom in the system over a period of nanoseconds to microseconds. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand within the binding pocket.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Analysis of Intermolecular Interactions: To observe the persistence of hydrogen bonds and other interactions over the simulation time.

MD simulations are typically performed in a simulated aqueous environment, allowing for the study of solvent effects on the stability of the complex. Furthermore, more advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

A hypothetical summary of MD simulation results is shown in the table below.

| Analysis | Metric | Result |

| Stability | Average RMSD of Ligand | - |

| Flexibility | Peak RMSF of Active Site Residues | - |

| Binding Free Energy | MM/GBSA (kcal/mol) | - |

| Data is hypothetical and for illustrative purposes only, as no specific studies have been conducted. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic properties of this compound.

Methods like Density Functional Theory (DFT) would be employed to calculate:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are important for predicting non-covalent interactions.

Chemical Reactivity Descriptors: Such as hardness, softness, and electrophilicity index, to provide a quantitative measure of the molecule's reactivity.

These calculations would offer fundamental insights into the intrinsic properties of the molecule, complementing the findings from molecular docking and dynamics simulations.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can elucidate its geometric and electronic properties, providing a foundational understanding of its stability and reactivity.

A primary application of DFT is the optimization of the molecule's three-dimensional geometry. This process determines the most stable conformation by finding the minimum energy state. From the optimized structure, various electronic properties can be calculated. Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.comyoutube.com The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.netresearchgate.net

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.netnih.govnih.gov For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the carboxylic acid and amide groups, as well as the sulfur atom of the thienyl ring, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the amide and carboxylic acid hydrogens, marking them as sites for nucleophilic interaction. nih.gov

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1255.78 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 4.30 |

| Dipole Moment (Debye) | 3.85 |

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are extensively used to predict spectroscopic signatures, which can aid in the characterization and identification of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. fiu.edudocbrown.info By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be estimated. docbrown.info For this compound, predictions would differentiate the aromatic protons on the benzoic acid and thienyl rings, the vinyl protons of the acrylamide (B121943) linker, and the distinct carbon environments throughout the molecule. docbrown.infodocbrown.info

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be computed to generate a theoretical IR spectrum. bohrium.comresearchgate.netresearchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to specific vibrational modes, such as the N-H and C=O stretching of the amide group, the O-H and C=O stretching of the carboxylic acid, and the C=C stretching of the thienyl and acryloyl groups. bohrium.comresearchgate.net Comparing the predicted spectrum with experimental data can confirm the molecular structure. nih.gov

| Spectroscopy Type | Predicted Peak/Shift | Assignment |

|---|---|---|

| ¹³C NMR (ppm) | ~168 | Carboxylic Acid Carbonyl (C=O) |

| ¹³C NMR (ppm) | ~165 | Amide Carbonyl (C=O) |

| ¹³C NMR (ppm) | 115-140 | Aromatic and Vinylic Carbons |

| ¹H NMR (ppm) | ~11-12 | Carboxylic Acid Proton (-COOH) |

| ¹H NMR (ppm) | ~8.5 | Amide Proton (-NH) |

| ¹H NMR (ppm) | 6.5-8.0 | Aromatic and Vinylic Protons |

| IR (cm⁻¹) | ~3300 | N-H Stretch |

| IR (cm⁻¹) | 2500-3000 | O-H Stretch (broad) |

| IR (cm⁻¹) | ~1700 | Carboxylic Acid C=O Stretch |

| IR (cm⁻¹) | ~1660 | Amide I Band (C=O Stretch) |

| IR (cm⁻¹) | ~1610 | C=C Stretch |

Ligand-Based Drug Design (LBDD) and Scaffold Hopping Methodologies Utilizing this compound

In the absence of a known 3D structure of a biological target, Ligand-Based Drug Design (LBDD) becomes a crucial strategy for the discovery of new therapeutic agents. nih.govnih.govsygnaturediscovery.com LBDD relies on the principle that molecules with similar structures or properties often exhibit similar biological activities. The compound this compound can serve as a "scaffold," a core molecular framework upon which new analogs are designed. wikipedia.org

Scaffold Hopping: A key technique within LBDD is scaffold hopping, which aims to identify structurally novel compounds that retain the biological activity of a known active molecule by mimicking its key pharmacophoric features. researchgate.netuniroma1.itdigitellinc.comnih.gov Starting with this compound as a hypothetical lead compound, scaffold hopping would involve replacing its core components—the benzoic acid, the thienyl ring, or the acrylamide linker—with different chemical moieties that are bioisosteric, meaning they share similar physical or chemical properties that allow them to interact with the same biological target. nih.gov

For instance, the thienyl ring could be replaced by other aromatic or heteroaromatic systems like a phenyl, furan, or pyridine (B92270) ring to explore different interactions with a target's binding pocket. The benzoic acid group, a common hydrogen bond acceptor and donor, could be swapped for other acidic groups like a tetrazole or a hydroxamic acid. The acrylamide linker could be modified to alter the compound's flexibility and geometry. This approach can lead to the discovery of new chemical entities with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. uniroma1.it

| Original Moiety | Potential Bioisosteric Replacements | Rationale |

|---|---|---|

| Thienyl Ring | Phenyl, Furan, Pyridine, Pyrrole | Explore alternative aromatic interactions and hydrogen bonding capabilities. |

| Benzoic Acid | Tetrazole, Hydroxamic Acid, Acylsulfonamide | Maintain acidic properties for target interaction while altering physicochemical properties. |

| Acrylamide Linker | Propanamide, Ethynyl, Oxazole | Modify conformational flexibility and vector positioning of substituents. |

Advanced Analytical and Spectroscopic Characterization of 2 3 2 Thienyl Acrylamido Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information about the number and types of hydrogen and carbon atoms in the molecule. For 2-(3-(2-Thienyl)acrylamido)benzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring, the thienyl ring, the vinyl group of the acrylamide (B121943) linker, and the amide and carboxylic acid protons. docbrown.inforeddit.com Similarly, the ¹³C NMR spectrum would reveal signals for each unique carbon atom, including the carbonyls of the amide and carboxylic acid. chemicalbook.com

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu This would confirm the connectivity of protons within the benzoic acid and thienyl rings, as well as the coupling between the two vinyl protons of the acrylamide group.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. researchgate.netepfl.ch

The expected NMR data, based on the analysis of similar structural motifs, are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |

| Carboxylic Acid (-COOH) | 12.0-13.0 (s, 1H) | ~169 | To aromatic C's of benzoic acid |

| Amide (-NH-) | 9.0-10.0 (s, 1H) | - | To amide C=O, to C2 of benzoic acid |

| Amide (-C=O) | - | ~165 | From amide NH, from vinyl protons |

| Vinyl (α to C=O) | 6.5-6.8 (d, 1H) | ~120 | To amide C=O, to thienyl C's |

| Vinyl (β to C=O) | 7.5-7.8 (d, 1H) | ~140 | To amide C=O, to thienyl C's |

| Benzoic Acid Ring | 7.2-8.5 (m, 4H) | 115-140 | Within the ring, from amide NH |

| Thiophene (B33073) Ring | 7.0-7.6 (m, 3H) | 125-142 | Within the ring, from vinyl protons |

Note: s = singlet, d = doublet, m = multiplet. Predicted values are estimates and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₁NO₃S), the theoretical monoisotopic mass is 273.04596 Da. uni.lu HRMS can confirm this mass with high accuracy (typically within 5 ppm), which is a strong indicator of the compound's identity. It is also used to assess purity, as even small impurities would be detected as separate mass signals.

In addition to the molecular ion peak, mass spectrometry induces fragmentation of the molecule. Analyzing this fragmentation pattern provides valuable structural information that corroborates the proposed structure. docbrown.info Key bond cleavages can be predicted based on the stability of the resulting fragments.

Table 2: Predicted HRMS Data and Major Fragmentation Pathways

| m/z (Da) | Ion Formula | Description |

| 274.05324 | [C₁₄H₁₂NO₃S]⁺ | [M+H]⁺, Protonated molecular ion uni.lu |

| 296.03518 | [C₁₄H₁₁NNaO₃S]⁺ | [M+Na]⁺, Sodium adduct of the molecular ion uni.lu |

| 272.03868 | [C₁₄H₁₀NO₃S]⁻ | [M-H]⁻, Deprotonated molecular ion uni.lu |

| 228.0454 | [C₁₃H₁₀NOS]⁺ | Loss of carboxyl group (-COOH) from [M+H]⁺ |

| 146.0192 | [C₇H₄NO₂]⁺ | Cleavage of amide bond, fragment of aminobenzoic acid |

| 139.0063 | [C₇H₇S]⁺ | Cleavage of amide bond, fragment of thienyl-propenal |

| 105.0335 | [C₇H₅O]⁺ | A common fragment from benzoic acid derivatives docbrown.infofu-berlin.de |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation from the benzoic acid ring docbrown.info |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification. researchgate.net

For this compound, the key functional groups are the carboxylic acid, the secondary amide, the alkene, and the aromatic rings. The IR spectrum would prominently feature a broad O-H stretch from the hydrogen-bonded carboxylic acid, along with strong C=O stretching absorptions for both the carboxylic acid and the amide (Amide I band). nist.gov The N-H stretch and N-H bend (Amide II band) are also characteristic.

Table 3: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| C=O stretch | 1680-1710 | |

| Secondary Amide | N-H stretch | 3200-3400 |

| C=O stretch (Amide I) | 1640-1680 | |

| N-H bend (Amide II) | 1520-1570 | |

| Alkene | C=C stretch | 1620-1650 |

| =C-H bend (trans) | 960-980 | |

| Aromatic Rings | C=C ring stretches | 1450-1600 |

| C-H stretches | 3000-3100 | |

| Thiophene Ring | C-S stretch | 600-800 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence by mapping the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of the compound can be grown, this technique can determine exact bond lengths, bond angles, and torsion angles. nih.gov Furthermore, it reveals the crystal packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid of one molecule and the amide or carbonyl groups of a neighboring molecule. This information is invaluable for understanding the compound's solid-state properties. While no public crystal structure for this compound is currently available, this method remains the gold standard for absolute structure determination.

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile compounds like this compound. ekb.eg A reversed-phase HPLC method, likely using a C18 column with a gradient mobile phase of water and acetonitrile (B52724) (often with an acid modifier like formic or trifluoroacetic acid), would be employed. The compound's purity can be determined by integrating the area of its peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the chromophores (aromatic rings, conjugated system) absorb strongly. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. walshmedicalmedia.com Due to the low volatility and potential for thermal degradation of the carboxylic acid and amide functionalities, direct analysis of this compound by GC-MS is challenging. researchgate.net A derivatization step, such as converting the carboxylic acid to a more volatile methyl or silyl (B83357) ester, would likely be required before analysis. shimadzu.com GC-MS would then separate the derivatized compound from any volatile impurities and provide mass spectra for identification. nih.gov

Future Directions and Emerging Research Avenues for 2 3 2 Thienyl Acrylamido Benzoic Acid

Exploration of Novel Biological Targets and Therapeutic Areas for the 2-(3-(2-Thienyl)acrylamido)benzoic acid Scaffold

The unique structural scaffold of this compound, which combines a thienyl group with a benzoic acid moiety, suggests a broad potential for biological activity. While direct research on this specific compound is nascent, the activities of related structures provide a roadmap for future investigations.

Derivatives of benzoic acid have been identified as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.gov Specifically, a 2,5-substituted benzoic acid scaffold has demonstrated the ability to bind to these proteins. nih.gov Given the structural similarities, the this compound scaffold could be investigated for its potential to modulate the Bcl-2 family of proteins, which are crucial regulators of apoptosis and are often dysregulated in various cancers. nih.gov

Furthermore, other benzoic acid derivatives have been explored as antagonists for the P2Y14 receptor, a target for inflammatory diseases such as acute lung injury. nih.gov The anti-inflammatory potential of compounds containing a thienyl ring has also been noted. This suggests that this compound could be a candidate for development in the therapeutic area of inflammatory disorders.

Another avenue of exploration lies in the inhibition of enzymes like protein tyrosine phosphatase 1B (PTP1B), where 2-(oxalylamino)benzoic acid analogues have shown inhibitory activity. nih.gov The interaction often involves key binding sites within the enzyme's active pocket. nih.gov The structural features of this compound could allow for similar interactions, making it a candidate for investigation in metabolic diseases where PTP1B plays a role.

The potential therapeutic applications are summarized in the table below:

| Potential Therapeutic Area | Potential Biological Target | Rationale Based on Related Compounds |

| Oncology | Anti-apoptotic Bcl-2 family proteins (e.g., Mcl-1, Bfl-1) | Substituted benzoic acid scaffolds show binding affinity to these proteins. nih.gov |

| Inflammatory Diseases | P2Y14 receptor | Benzoic acid derivatives act as antagonists for this inflammatory target. nih.gov |

| Metabolic Diseases | Protein Tyrosine Phosphatase 1B (PTP1B) | Analogues with a benzoic acid core have demonstrated inhibitory activity. nih.gov |

| Infectious Diseases | Bacterial or Fungal enzymes | Thienyl-containing compounds have shown antimicrobial properties. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. springernature.comarxiv.org For a molecule like this compound, these computational tools can significantly accelerate its journey from a compound of interest to a potential therapeutic agent.

Generative AI models can be employed for the de novo design of novel analogues based on the this compound scaffold. arxiv.org These models can explore vast chemical spaces to design molecules with optimized properties, such as enhanced potency and better selectivity for a specific biological target. arxiv.org This approach has already shown success in rapidly identifying potent kinase inhibitors. springernature.com

Furthermore, ML algorithms can be utilized in the lead optimization phase. patsnap.com By analyzing structure-activity relationships (SAR) from a library of synthesized analogues, ML models can predict the biological activity of new, unsynthesized compounds. patsnap.com This predictive power allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. patsnap.com Techniques like quantitative structure-activity relationship (QSAR) modeling can provide insights into how different structural modifications might influence the compound's interaction with its target. patsnap.com

The application of AI in drug discovery can be broken down into several key stages:

| AI/ML Application | Description | Potential Impact on this compound Development |

| Generative Models for De Novo Design | Algorithms that create novel molecular structures from scratch. arxiv.org | Design of new analogues with improved efficacy and safety profiles. |

| Predictive Modeling for Lead Optimization | Using ML to predict the properties of virtual compounds. patsnap.com | Accelerate the optimization process by focusing on the most promising candidates. |

| Structure-Activity Relationship (SAR) Analysis | Identifying key chemical features responsible for biological activity. patsnap.com | Guide the chemical modification of the lead compound to enhance its therapeutic potential. |

Development of Advanced Delivery Systems for Research Purposes (e.g., Nanoparticle Encapsulation for in vitro studies)

The physicochemical properties of a compound can influence its utility in research and therapeutic settings. For in vitro studies, ensuring adequate solubility and stability in culture media is crucial. Advanced delivery systems, such as nanoparticle encapsulation, can address these challenges.

Nanoparticle encapsulation involves entrapping a therapeutic agent within a polymeric matrix. nih.gov This can enhance the solubility of hydrophobic compounds and protect them from degradation. nsf.gov For this compound, which may have limited aqueous solubility due to its aromatic rings, encapsulation in nanoparticles could improve its bioavailability in cellular assays.

Various polymers can be used for nanoparticle formulation, such as poly(lactic-co-glycolic acid) (PLGA) or zein. nih.govmdpi.com The choice of polymer can be tailored to control the release kinetics of the encapsulated compound. nih.gov For instance, in in vitro studies, a sustained release profile might be desirable to maintain a constant concentration of the compound over the duration of the experiment.

The benefits of nanoparticle encapsulation for research purposes are outlined below:

| Feature | Description | Relevance for this compound |

| Enhanced Solubility | Encapsulation can improve the dispersion of hydrophobic compounds in aqueous media. nsf.gov | Overcoming potential solubility issues in in vitro assays. |

| Controlled Release | The polymer matrix can be designed to release the encapsulated compound over a specific time course. nih.gov | Maintaining stable compound concentrations in cell culture experiments. |

| Improved Stability | The nanoparticle can protect the encapsulated compound from chemical or enzymatic degradation. nsf.gov | Ensuring the integrity of the compound during in vitro testing. |

Potential as a Preclinical Lead Compound for Drug Discovery and Development (Focus on lead optimization principles)

A lead compound is a chemical compound that has promising therapeutic potential but may require modifications to improve its properties before it can be considered a drug candidate. biobide.com this compound, with its interesting structural motifs, represents a potential lead compound. The process of refining this lead is known as lead optimization. patsnap.com

The primary goals of lead optimization are to enhance efficacy, improve selectivity, and optimize pharmacokinetic properties. patsnap.com This is an iterative process involving the synthesis and testing of new analogues. patsnap.com

Structure-Activity Relationship (SAR) Analysis: A key principle in lead optimization is the systematic modification of the lead structure to understand which parts of the molecule are essential for its biological activity. patsnap.com For this compound, this would involve modifying the thienyl ring, the acrylamide (B121943) linker, and the benzoic acid moiety to observe the effects on its activity.

Pharmacokinetic Optimization: A successful drug needs to be absorbed, distributed, metabolized, and excreted (ADME) in a favorable manner. Lead optimization aims to improve these pharmacokinetic properties. For example, modifications might be made to increase metabolic stability or to enhance permeability across cell membranes. nih.gov

Selectivity Profiling: It is crucial that a drug interacts with its intended target with high specificity to minimize off-target effects. During lead optimization, analogues are tested against a panel of related targets to ensure selectivity. mdpi.com

The principles of lead optimization as they apply to this compound are summarized below:

| Lead Optimization Principle | Description | Application to this compound |

| Enhance Potency | Modify the structure to increase its binding affinity for the target. patsnap.com | Systematic changes to the thienyl and benzoic acid rings. |

| Improve Selectivity | Alter the compound to reduce its interaction with off-targets. mdpi.com | Testing of analogues against a panel of related biological targets. |

| Optimize ADME Properties | Refine the structure to achieve a desirable pharmacokinetic profile. nih.gov | Modifications to improve solubility, metabolic stability, and cell permeability. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(2-Thienyl)acrylamido)benzoic acid, and how do reaction conditions influence product purity?

- The compound can be synthesized via cyclization of thiourea derivatives under controlled conditions. For example, thiourea precursors (e.g., (Z)-2-(3-(2,4-dichlorophenyl)acryloyl)thioureido)benzoic acid) undergo oxidative desulfurization using H₂O₂ in acidic or basic media to yield acrylamido derivatives . Key variables include solvent choice (dry acetone vs. ethoxide), temperature, and oxidizing agents. Purity is optimized via recrystallization and confirmed by melting point analysis (e.g., mp 139.5–140°C for related compounds) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR identifies functional groups (e.g., NH stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹). ¹H-NMR resolves proton environments: aromatic protons (δ 7.0–8.5 ppm), acrylamido vinyl protons (δ 5.5–6.5 ppm), and thienyl protons (δ 6.5–7.2 ppm). ¹³C-NMR confirms carbonyl carbons (δ ~165–175 ppm) and aromatic/thienyl carbons .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing heterocyclic derivatives from this compound?

- The acrylamido group enables cyclization via nucleophilic attack or radical pathways. For example, alkylation with ethyl bromoacetate forms thiazolidinone derivatives, while treatment with maleic anhydride yields tetrahydro-3-oxa-2,9b-diazapentaleno structures. Reaction pathways depend on pH (e.g., basic conditions favor thiadiazepine formation, while acidic media yield thiazolidinones) .

Q. What contradictions exist in reported bioactivity data for acrylamido-benzoic acid derivatives, and how can they be resolved?

- Some studies report anti-inflammatory activity via COX-2 inhibition, while others highlight antioxidant effects via radical scavenging. These discrepancies may arise from assay conditions (e.g., DPPH vs. ABTS assays) or structural variations (e.g., electron-withdrawing substituents on the thienyl group). Methodological standardization and comparative SAR studies are recommended .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular docking identifies potential biological targets (e.g., enzyme active sites). Databases like REAXYS and BKMS_METABOLIC provide reaction feasibility scores, but experimental validation is critical .

Methodological Considerations

Q. What strategies optimize yield in multi-step syntheses involving acrylamido-benzoic acid intermediates?

- Use protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions. Monitor intermediates via TLC/HPLC. For example, alkylation of thiourea 3a with ethyl bromoacetate achieves ~75% yield under anhydrous conditions .

Q. How can conflicting spectral data for structurally similar derivatives be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.